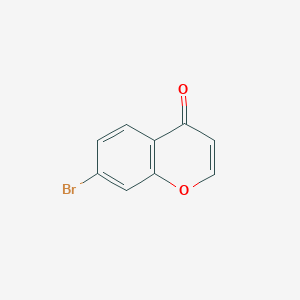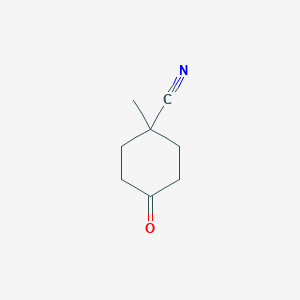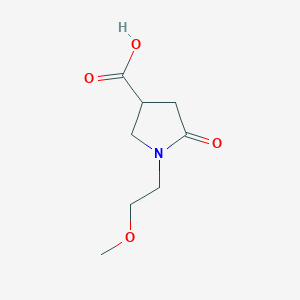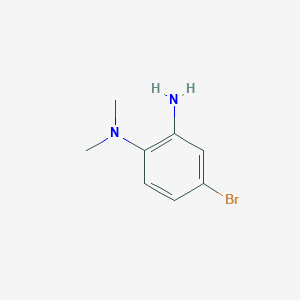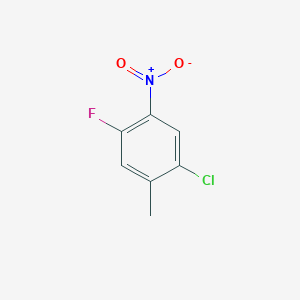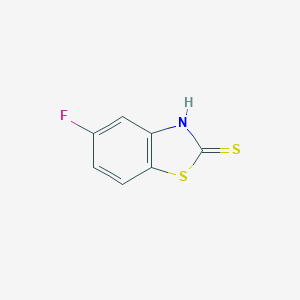![molecular formula C14H23NO B180485 N-[1-(1-adamantyl)ethyl]acetamide CAS No. 180271-41-4](/img/structure/B180485.png)
N-[1-(1-adamantyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(1-adamantyl)ethyl]acetamide” is a chemical compound with the formula C12H19NO . It is also known by other names such as 1-Acetamidoadamantane, 1-Acetylaminoadamantane, and 1-Acetamino adamantane .
Molecular Structure Analysis
The molecular structure of “N-[1-(1-adamantyl)ethyl]acetamide” consists of an adamantyl group (a type of diamondoid), an ethyl group, and an acetamide group . The molecular weight of this compound is 193.2854 .Physical And Chemical Properties Analysis
“N-[1-(1-adamantyl)ethyl]acetamide” is a compound with a molecular weight of 193.2854 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .科学的研究の応用
Adamantane derivatives are a topic of interest in various scientific fields due to their unique properties . Here are some potential applications and methods of synthesis:
-
Chemistry of Unsaturated Adamantane Derivatives
- Application : Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives
- Application : This method is used for the synthesis of 1,2-disubstituted adamantane derivatives .
- Methods : The synthesis of 1,2-disubstituted adamantane derivatives is achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .
- Results : This method complements reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .
-
Autoacylation in Trifluoroacetic Anhydride
- Application : This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
- Methods : 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .
- Results : This method allows for the synthesis of sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
-
Antimicrobial and Hypoglycemic Activities
- Application : N-(1-Adamantyl)carbothioamide derivatives have been studied for their antimicrobial and hypoglycemic activities .
- Methods : The specific methods of synthesis and application are not detailed in the source, but typically involve laboratory synthesis and testing .
- Results : The specific results are not detailed in the source, but the study suggests potential antimicrobial and hypoglycemic activities .
-
Production of Amantadine Hydrochloride
- Application : Amantadine hydrochloride is an antiviral and anti-Parkinson drug .
- Methods : Several methods for the preparation of amantadine hydrochloride through intermediate N-(1-adamantyl)-acetamide in four or three steps were reported . These procedures started with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which was deacetylated to afford 1-amino-adamantane and then the salt formed with anhydrous HCl gives amantadine hydrochloride .
- Results : The overall yield of amantadine hydrochloride being 50−58% .
特性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIBESKFFIEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

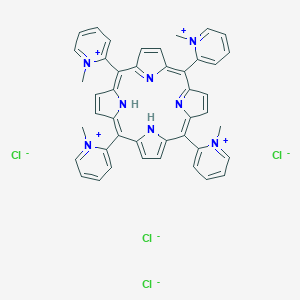
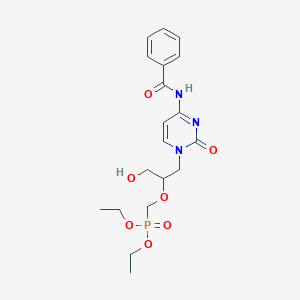
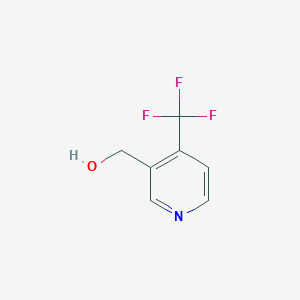
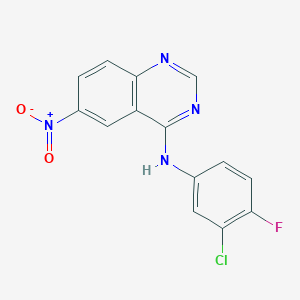
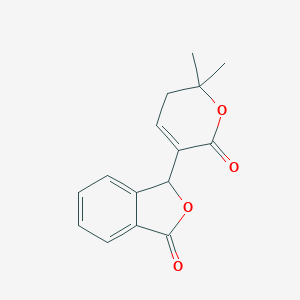
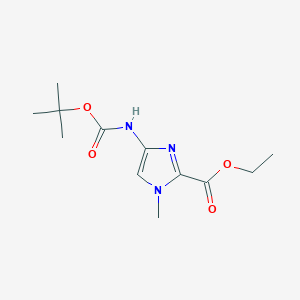
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
